molecular formula C17H22ClN5O6 B8455380 triethyl 3-(2-amino-6-chloro-9H-purin-9-yl)propane-1,1,1-tricarboxylate

triethyl 3-(2-amino-6-chloro-9H-purin-9-yl)propane-1,1,1-tricarboxylate

Cat. No. B8455380
M. Wt: 427.8 g/mol
InChI Key: OZEJVERUHWUZSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triethyl 3-(2-amino-6-chloro-9H-purin-9-yl)propane-1,1,1-tricarboxylate is a useful research compound. Its molecular formula is C17H22ClN5O6 and its molecular weight is 427.8 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C17H22ClN5O6

Molecular Weight

427.8 g/mol

IUPAC Name

triethyl 3-(2-amino-6-chloropurin-9-yl)propane-1,1,1-tricarboxylate

InChI

InChI=1S/C17H22ClN5O6/c1-4-27-13(24)17(14(25)28-5-2,15(26)29-6-3)7-8-23-9-20-10-11(18)21-16(19)22-12(10)23/h9H,4-8H2,1-3H3,(H2,19,21,22)

InChI Key

OZEJVERUHWUZSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCN1C=NC2=C1N=C(N=C2Cl)N)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Nucleosides and Nucleotides, 15(5), 981-994 (1996) and WO 95/28404 disclose a process for the manufacture of the anti-viral agents 9-(4-acetoxy-3-acetoxymethylbut-1-yl)-2-aminopurine (famciclovir) and 9-(4-hydroxy-3-hydroxymethylbut-1-yl)guanine (penciclovir). According to this process, the ‘bromotriester’ route, 2-amino-6-chloropurine is reacted with triethyl 3-bromopropane-1,1,1-tricarboxylate in the presence of base to form diethyl 2-[2-(2-amino-6-chloropurin-9-yl)ethyl]-2-carbethoxymalonate. The crude isolate from this alkylation reaction is then treated with sodium methoxide in methanol to form dimethyl 2-[2-(2-amino-6-chloropurin-9-yl)ethyl] malonate. This product is purified by crystallisation and then successively reduced using sodium borohydride and O-acetylated to give 9-(4-acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine. Famciclovir is produced directly from the latter compound by hydrogenation over a supported palladium catalyst; and penciclovir is produced from this compound by acid hydrolysis of the acetoxy groups.
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